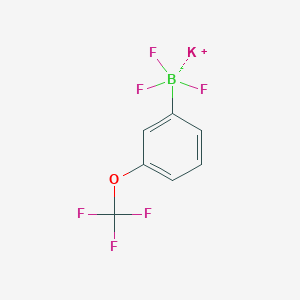
Potassium trifluoro(3-(trifluoromethoxy)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is an organoboron compound with the molecular formula C7H4BF6KO. It is a white solid that is soluble in common organic solvents. This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide can be synthesized through the reaction of 3-(trifluoromethoxy)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions and results in the formation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[4-(trifluoromethoxy)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium trifluoromethanesulfonate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is unique due to its trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H4BF6KO |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethoxy)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-2-5(4-6)8(12,13)14;/h1-4H;/q-1;+1 |
InChI Key |
JQMPLSYVYYRZRX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















